7-(5-Oxohexyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(5-Oxohexyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Oxohexyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with a suitable alkyl halide, followed by oxidation and further functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(5-Oxohexyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(5-Oxohexyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-(5-Oxohexyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in cocoa, with mild stimulant effects.
Theophylline: Used in respiratory therapies for its bronchodilator effects.
Uniqueness
7-(5-Oxohexyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific functional groups and the resulting chemical properties
Properties
CAS No. |
57076-70-7 |
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Molecular Formula |
C17H26N4O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
7-(5-oxohexyl)-1,3-di(propan-2-yl)purine-2,6-dione |
InChI |
InChI=1S/C17H26N4O3/c1-11(2)20-15-14(16(23)21(12(3)4)17(20)24)19(10-18-15)9-7-6-8-13(5)22/h10-12H,6-9H2,1-5H3 |
InChI Key |
UXMPJJAWUSAUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(=O)N(C1=O)C(C)C)N(C=N2)CCCCC(=O)C |
Origin of Product |
United States |
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